Hexafluoroisopropyl methacrylate

Catalog No.
S703908
CAS No.
3063-94-3
M.F
C7H6F6O2
M. Wt
236.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoroisopropyl methacrylate

CAS Number

3063-94-3

Product Name

Hexafluoroisopropyl methacrylate

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2-methylprop-2-enoate

Molecular Formula

C7H6F6O2

Molecular Weight

236.11 g/mol

InChI

InChI=1S/C7H6F6O2/c1-3(2)4(14)15-5(6(8,9)10)7(11,12)13/h5H,1H2,2H3

InChI Key

FMQPBWHSNCRVQJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F

Material Science: Tailoring Polymer Properties

HFIPMA's bulky and electron-withdrawing hexafluoroisopropyl group grants its polymers several desirable characteristics. Researchers incorporate HFIPMA into copolymers to achieve:

  • Enhanced hydrophobicity (water repellency): Polymers with HFIPMA units exhibit improved water resistance, making them valuable for coatings, membranes, and other applications requiring water repellency [].
  • Improved thermal stability: The strong carbon-fluorine bonds in HFIPMA contribute to the thermal stability of the resulting polymers, allowing them to withstand higher temperatures without degradation [].
  • Controllable surface properties: By adjusting the HFIPMA content in copolymers, scientists can fine-tune surface properties like wettability, adhesion, and friction for specific applications [].

Biomedical Research: Drug Delivery and Biocompatible Materials

The unique properties of HFIPMA also hold promise in the field of biomedical research:

  • Drug delivery carriers: Researchers are exploring HFIPMA-based polymers for drug delivery due to their biocompatibility and ability to encapsulate and release drugs in a controlled manner [].
  • Biocompatible coatings for implants: The non-fouling properties of HFIPMA-containing polymers make them suitable for coatings on medical implants, reducing the risk of infection and improving biocompatibility [].

Organic Synthesis: A Powerful Monomer for Specialty Polymers

HFIPMA's versatility as a monomer extends to organic synthesis, where it allows researchers to create:

  • Fluorinated polymers: The presence of fluorine atoms in HFIPMA enables the synthesis of fluorinated polymers with unique properties like high chemical resistance and low surface energy [].
  • Functional polymers: By incorporating functional groups onto the HFIPMA unit, scientists can create polymers with specific functionalities for various applications in catalysis, sensing, and separation science.

Hexafluoroisopropyl methacrylate is a fluorinated methacrylate compound with the chemical formula C7H6F6O2C_7H_6F_6O_2 and a CAS number of 3063-94-3. This compound is characterized by its unique structure, which includes a methacrylate group attached to a hexafluoroisopropyl moiety. It appears as a colorless to nearly colorless liquid and is known for its high purity, typically exceeding 98% in commercial samples. The boiling point of hexafluoroisopropyl methacrylate is approximately 99 °C, and it has a flash point of around 14 °C, indicating its flammable nature .

Typical of methacrylates, including:

  • Polymerization: It readily participates in free radical polymerization, forming poly(hexafluoroisopropyl methacrylate), which exhibits unique properties such as hydrophobicity and corrosion resistance .
  • Cross-linking: When combined with other monomers or cross-linking agents, it can form durable polymer networks suitable for coatings and adhesives.
  • Reactivity with nucleophiles: The carbonyl group in the methacrylate can react with nucleophiles, leading to the formation of various derivatives.

The synthesis of hexafluoroisopropyl methacrylate typically involves several methods:

  • Free Radical Polymerization: This is the most common method, where hexafluoroisopropyl methacrylate is polymerized using free radical initiators under controlled conditions.
  • Transesterification: This method can be employed to synthesize hexafluoroisopropyl methacrylate from other ester compounds through transesterification reactions.
  • Fluorination Reactions: The introduction of fluorinated groups may also be achieved through specific fluorination techniques, although these are less common for this particular compound.

Hexafluoroisopropyl methacrylate finds applications across various fields due to its unique properties:

  • Coatings: It is used to create protective coatings that are hydrophobic and resistant to corrosion, particularly on metal surfaces like aluminum .
  • Adhesives: The compound's strong adhesion properties make it suitable for use in adhesives that require durability and resistance to environmental factors.
  • Biomedical

Interaction studies involving hexafluoroisopropyl methacrylate primarily focus on its compatibility with other materials and its behavior in various environments. For instance:

  • Compatibility with Polymers: Research has shown that poly(hexafluoroisopropyl methacrylate) can be blended with other polymers to enhance properties such as thermal stability and mechanical strength.
  • Environmental Stability: Studies indicate that coatings made from this compound exhibit excellent resistance to environmental degradation, making them suitable for outdoor applications.

Hexafluoroisopropyl methacrylate shares similarities with several other fluorinated compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Perfluoromethyl methacrylateC6F6O2C_6F_6O_2Higher fluorine content; used in specialized coatings
Trifluoroethyl methacrylateC5H5F3O2C_5H_5F_3O_2Lower boiling point; used in adhesives
Pentafluorophenyl methacrylateC11H8F5O2C_{11}H_8F_5O_2More complex structure; used in electronics
Fluorinated acrylate copolymersVariesTailored properties based on copolymer composition

Hexafluoroisopropyl methacrylate stands out due to its specific balance of hydrophobicity, flammability, and biocompatibility, making it particularly valuable for industrial applications where these properties are critical.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (91.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (83.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3063-94-3

Wikipedia

1,1,1,3,3,3-Hexafluoroisopropyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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